N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3S/c1-22-18(14-8-9-14)11-15(21-22)12-23(13-16-5-4-10-26-16)27(24,25)19-7-3-2-6-17(19)20/h2-7,10-11,14H,8-9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLSWGUEHIUGQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN(CC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3F)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core One common method is the reaction of hydrazine with a suitable diketone or β-diketone to form the pyrazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The benzenesulfonamide core demonstrates classical reactivity patterns observed in sulfonamide derivatives:
Key Insight : The electron-withdrawing fluorine atom at the benzene para position reduces sulfonamide’s susceptibility to hydrolysis compared to non-fluorinated analogs .
Pyrazole Ring Transformations
The 5-cyclopropyl-1-methylpyrazole moiety participates in regioselective reactions:
Electrophilic Substitution
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Nitration : HNO₃/H₂SO₄ preferentially targets the 4-position of pyrazole due to methyl group activation.
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Halogenation : NBS (in CCl₄) introduces bromine at the 4-position, as observed in pyridazinone-thiazole systems .
Cyclopropane Ring-Opening
Under acidic conditions (HCl/EtOH), the cyclopropyl group undergoes ring-opening to form a propenyl derivative, analogous to cyclopropane-containing thiazoles :
Furan Ring Reactivity
The furan-2-ylmethyl group exhibits electrophilic aromatic substitution (EAS) behavior:
| Reaction | Reagents | Position Selectivity | Observed Byproducts |
|---|---|---|---|
| Nitration | HNO₃/Ac₂O | 5-position | 5-Nitro-furan derivatives |
| Friedel-Crafts Acylation | AcCl, AlCl₃ | 5-position | 5-Acetylfuran intermediates |
Notable Limitation : Steric hindrance from the adjacent N-methyl group reduces EAS efficiency at the 3-position .
Cross-Coupling Reactions
Palladium-catalyzed reactions enable functionalization of aromatic components:
Suzuki-Miyaura Coupling
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The 2-fluorobenzenesulfonamide component undergoes coupling with arylboronic acids at the fluorine-substituted position under Pd(PPh₃)₄ catalysis, similar to fluorinated pyridines .
Buchwald-Hartwig Amination
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Primary amines react selectively with the pyrazole ring’s 3-position in the presence of Pd₂(dba)₃/Xantphos .
Stability Under Physiological Conditions
In vitro studies of related sulfonamides reveal:
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pH-Dependent Degradation : Rapid hydrolysis occurs at pH < 2 or pH > 10, forming sulfonic acid and amine fragments.
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Thermal Stability : Decomposition observed above 200°C (TGA data), with furan ring decarbonylation as a primary pathway .
Synthetic Modifications for Bioactivity
Structure-activity relationship (SAR) studies highlight critical modifications:
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Pyrazole Methylation : Enhances metabolic stability (t₁/₂ increase from 2.1 → 6.8 hrs in murine models).
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Furan Oxidation : Conversion to γ-lactone via ozonolysis improves water solubility (logP reduction from 3.2 → 1.9) .
This compound’s multifunctional design allows precise tuning of physicochemical and pharmacological properties through targeted reactions at its sulfonamide, pyrazole, or furan subunits. Further experimental validation is required to quantify reaction kinetics and optimize conditions for large-scale applications.
Scientific Research Applications
Pharmacological Applications
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Anti-inflammatory Activity
- Mechanism : The sulfonamide group in the compound is known to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which plays a significant role in inflammation. Research has shown that derivatives of pyrazole can effectively reduce inflammatory responses by blocking these enzymes .
- Case Studies : A series of sulfonamide-containing pyrazole derivatives were synthesized and evaluated for their anti-inflammatory properties, demonstrating potent COX-2 inhibition .
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Antimicrobial Properties
- Mechanism : The compound's structure allows it to interact with bacterial enzymes, potentially disrupting their function and leading to cell death.
- Research Findings : Studies on related pyrazole derivatives have shown promising antimicrobial activity against various bacterial strains, suggesting that modifications to the pyrazole structure can enhance efficacy against resistant pathogens .
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Anticancer Potential
- Mechanism : Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells. The incorporation of specific substituents can enhance selectivity towards cancerous cells while minimizing effects on normal cells.
- Case Studies : Research has indicated that certain pyrazole derivatives exhibit significant cytotoxicity against cancer cell lines, with structure-activity relationship (SAR) studies identifying key features that contribute to their effectiveness .
Biochemical Interactions
Understanding the biochemical interactions of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide is crucial for elucidating its mechanism of action:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways. For instance, studies have shown that certain pyrazole derivatives can inhibit enzymes like carbonic anhydrase and other hydrolases, which are vital for cellular processes .
Table: Summary of Biological Activities
Mechanism of Action
The exact mechanism by which this compound exerts its effects would depend on its biological targets. Potential molecular targets could include enzymes or receptors involved in inflammatory or microbial pathways. The compound may interact with these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with analogs:
Key Observations:
Sulfonamide Variations: The 2-fluorobenzenesulfonamide in the target compound offers a balance of electronic effects (fluorine’s electronegativity) and steric profile compared to bulkier trifluoromethyl () or simpler ethanesulfonamide ().
Pyrazole Substituents :
- 5-Cyclopropyl (target compound) provides steric hindrance and conformational rigidity, improving target selectivity .
- 3-Trifluoromethyl () increases lipophilicity but may reduce aqueous solubility.
N-Alkylation :
- The furan-2-ylmethyl group in the target compound enhances aromatic interactions compared to alkyl chains (e.g., ethyl in ).
Biological Activity
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a unique combination of structural motifs, including a pyrazole ring, a furan moiety, and a sulfonamide group, which may contribute to its pharmacological properties.
The molecular formula of this compound is , with a molecular weight of approximately 341.4 g/mol. The presence of fluorine and sulfur in its structure may enhance its biological interactions and solubility characteristics.
Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including enzyme inhibition, receptor modulation, and interference with cellular signaling pathways. The sulfonamide group is particularly known for its ability to inhibit carbonic anhydrase, which plays a crucial role in various physiological processes.
Antimicrobial Activity
Studies have shown that compounds containing pyrazole and furan rings possess significant antimicrobial properties. For instance, N-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl derivatives have demonstrated efficacy against various bacterial strains, suggesting potential applications as antibacterial agents .
Anticancer Activity
The anticancer potential of similar sulfonamide derivatives has been documented in several studies. In vitro assays revealed that these compounds can induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and proliferation. For example, compounds with structural similarities have been shown to inhibit the Bcl-2 protein, leading to increased apoptosis in cancer cell lines .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are also noteworthy. Compounds like N-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl have been reported to reduce inflammation in animal models by inhibiting the production of pro-inflammatory cytokines .
Case Study 1: Antimicrobial Efficacy
In a recent study, derivatives of the compound were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the pyrazole ring enhanced antibacterial activity significantly. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness against resistant strains .
Case Study 2: Cancer Cell Line Studies
A series of experiments conducted on various cancer cell lines demonstrated that the compound could reduce cell viability significantly at micromolar concentrations. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis, as evidenced by increased levels of reactive oxygen species (ROS) .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
